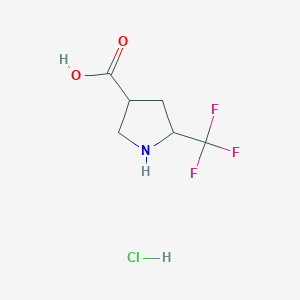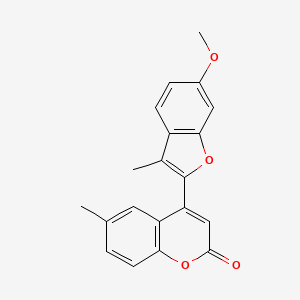
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde with 6-methylchromen-2-one under acidic or basic conditions. The reaction may require the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, thiols
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of advanced materials, including photoresponsive and fluorescent compounds for optical and electronic applications.
Wirkmechanismus
The mechanism of action of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can be compared with other benzofuran derivatives, such as:
- 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
- 4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-1,3-benzenediol
- (4-Bromophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone
These compounds share similar structural features but may differ in their biological activities and applications
Eigenschaften
IUPAC Name |
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-11-4-7-17-15(8-11)16(10-19(21)23-17)20-12(2)14-6-5-13(22-3)9-18(14)24-20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGPQQIQVCLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[(6-thiophen-3-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2781494.png)
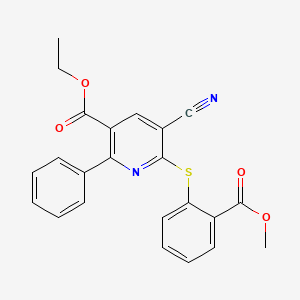

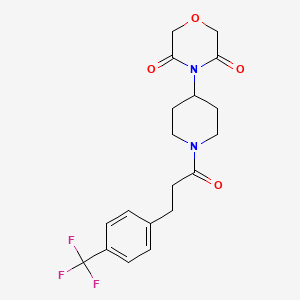
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781502.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2781503.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclooctylacetamide](/img/structure/B2781506.png)

![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2781510.png)
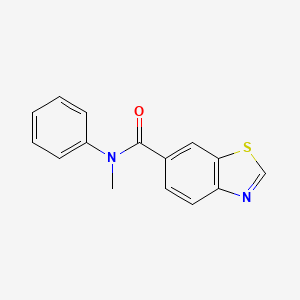
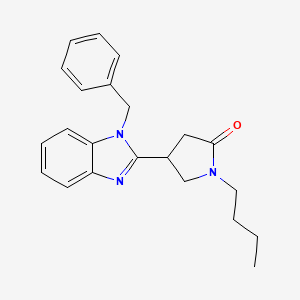
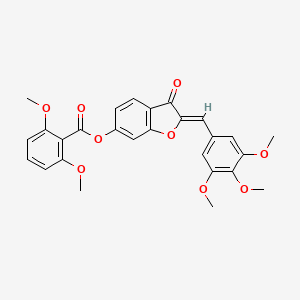
![2-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2781515.png)
